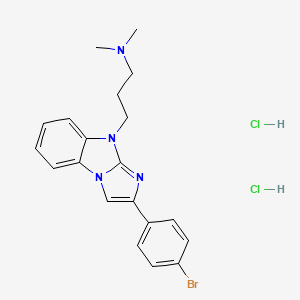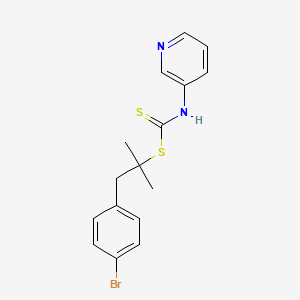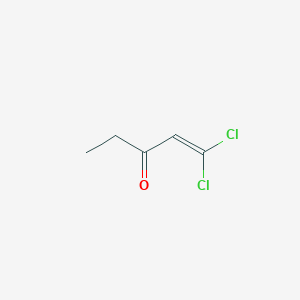![molecular formula C11H13NO5 B14680559 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 38491-33-7](/img/structure/B14680559.png)
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxyethyl group and a methylcarbamoyl group attached to the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methylcarbamate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form an amine.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-Carboxyethyl 4-[(methylcarbamoyl)oxy]benzoate.
Reduction: 2-Hydroxyethyl 4-[(methylamino)oxy]benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of polymers and coatings due to its ability to form stable films.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.
Ethyl 4-[(methylcarbamoyl)oxy]benzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
2-Hydroxyethyl 4-[(ethylcarbamoyl)oxy]benzoate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate is unique due to the presence of both hydroxyethyl and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
38491-33-7 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-hydroxyethyl 4-(methylcarbamoyloxy)benzoate |
InChI |
InChI=1S/C11H13NO5/c1-12-11(15)17-9-4-2-8(3-5-9)10(14)16-7-6-13/h2-5,13H,6-7H2,1H3,(H,12,15) |
Clé InChI |
GASJIPPAORGFPX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)

![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)




![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)



